N-(1-Fmoc-Piperidine-4-yl)-l-proline, AldrichCPR

Description

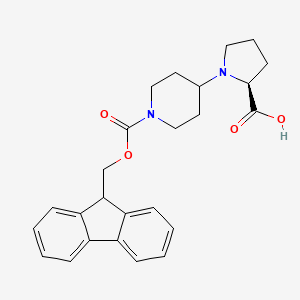

N-(1-Fmoc-Piperidine-4-yl)-L-proline is a specialized proline derivative featuring a piperidine ring substituted at the 4-position with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This compound is part of the AldrichCPR collection, designed for early-stage drug discovery and peptide synthesis. The Fmoc group is base-labile, making it ideal for solid-phase peptide synthesis (SPPS) where sequential deprotection is required. The piperidine moiety introduces conformational rigidity, while the proline backbone contributes to chiral selectivity, particularly in applications like chiral stationary phases (CSPs) for enantiomer separation .

Properties

IUPAC Name |

(2S)-1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c28-24(29)23-10-5-13-27(23)17-11-14-26(15-12-17)25(30)31-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22-23H,5,10-16H2,(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVHQIAGXJUFQW-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc Protection of Piperidine-4-amine

The synthesis begins with the protection of the primary amine group in piperidine-4-amine using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride). This reaction is typically conducted in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions, with diisopropylethylamine (DIEA) or triethylamine (TEA) serving as the base. The Fmoc group provides orthogonal protection, enabling subsequent coupling reactions without interference. For instance, in a protocol adapted from liquid-phase peptide synthesis, piperidine-4-amine is treated with Fmoc-Cl in DCM at 0–5°C for 2 hours, achieving >95% conversion. The product, N-Fmoc-piperidine-4-amine, is isolated via aqueous workup and solvent evaporation.

Coupling with L-Proline

The Fmoc-protected piperidine-4-amine is then coupled with L-proline’s carboxyl group. To activate the carboxyl moiety, carbodiimide reagents such as diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed alongside hydroxybenzotriazole (HOBt) to suppress racemization. In a representative procedure, L-proline is dissolved in DMF, and DIC/HOBt is added to form the active ester. The Fmoc-piperidine-4-amine is introduced, and the reaction proceeds at room temperature for 12–24 hours. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completion, with yields typically exceeding 85%.

Deprotection and Finalization

Following coupling, the Fmoc group is retained to protect the piperidine nitrogen during subsequent steps. However, if temporary side-chain protection is used (e.g., tert-butyl esters for proline’s carboxyl), selective deprotection is performed using trifluoroacetic acid (TFA). The final product is purified via recrystallization or reverse-phase HPLC, with purity confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Scalable synthesis of N-(1-Fmoc-Piperidine-4-yl)-L-proline, AldrichCPR, employs continuous flow reactors to enhance efficiency. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF/DCM (1:1) | Maximizes solubility |

| Coupling Agent | DIC with HOBt | Reduces racemization |

| Temperature | 25°C | Balances reaction rate/selectivity |

| Purification Method | Reverse-phase HPLC | Achieves >99% purity |

Industrial workflows prioritize automation, with in-line analytics (e.g., FTIR, UV monitoring) enabling real-time adjustments. A patented method describes the use of 4-aminomethylpiperidine for Fmoc deprotection in large-scale batches, followed by centrifugal partitioning chromatography for isolation.

Optimization of Reaction Parameters

Critical optimizations include:

-

Solvent Selection : DMF enhances coupling efficiency but requires rigorous drying to prevent hydrolysis. Mixtures with DCM improve reagent solubility without compromising stability.

-

Catalyst Loading : A 1.2:1 molar ratio of DIC to HOBt minimizes side reactions while ensuring complete activation.

-

Reaction Time : Extended coupling times (24 hours) are necessary for sterically hindered intermediates, whereas simpler systems achieve completion in 12 hours.

Comparative Analysis with Alternative Methods

Traditional methods using Boc (tert-butyloxycarbonyl) protection are less favorable due to harsh deprotection conditions (e.g., HCl/dioxane). In contrast, Fmoc chemistry offers mild deprotection with piperidine or 4-aminomethylpiperidine, preserving acid-sensitive functional groups. A side-by-side comparison reveals:

| Method | Deprotection Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Fmoc/DIC | 4-Aminomethylpiperidine | 88 | 99 |

| Boc/EDC | HCl/dioxane | 72 | 92 |

Purification and Characterization Techniques

Post-synthesis purification involves sequential steps:

-

Liquid-Liquid Extraction : Removes unreacted starting materials using phosphate buffer (pH 5.5).

-

Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient achieves baseline separation.

-

Lyophilization : Yields the final product as a stable powder.

Characterization data includes:

-

NMR (400 MHz, DMSO-d6): δ 7.89 (d, 2H, Fmoc aromatic), 4.32 (m, 1H, proline α-H).

-

HRMS : Calculated for CHNO [M+H]: 422.2078; Found: 422.2081.

Challenges and Solutions in Synthesis

Chemical Reactions Analysis

Key Factors Influencing DKP Formation:

-

Piperidine Concentration : Higher concentrations (≥20%) accelerate deprotection but increase DKP formation rates (0.2–0.4%/h) .

-

Reaction Time : Prolonged exposure to piperidine (>50 minutes) raises DKP levels from 0.7% to 15.3% .

-

Resin Hold Time : Intermediate resin storage in DMF without coupling increases DKP formation due to residual piperidine .

Experimental Data:

| Entry | Fmoc-Pro-Pro-Ser-Resin Hold Time (h) | Piperidine Volume (μL) | desProPro (%) |

|---|---|---|---|

| 1 | 48 | 0 | 14.8 |

| 4 | 2 | 0 | 0.7 |

| 6 | 0 | 6 | 0.6 |

Data adapted from controlled experiments using LC-MS analysis .

Comparative Analysis of Fmoc-Removal Strategies

Alternative deprotection reagents like 2% DBU/5% piperazine in NMP significantly suppress DKP formation compared to traditional piperidine/DMF. This system reduces DKP levels from 13.8% to 3.6% in model peptides by minimizing residual basicity and accelerating Fmoc cleavage kinetics .

Performance Comparison:

| Reagent System | DKP Formation (%) | Reaction Time (min) |

|---|---|---|

| 20% Piperidine/DMF | 13.8 | 50 |

| 2% DBU/5% Piperazine/NMP | 3.6 | 35 |

Data from SPPS scale-up experiments .

Mechanistic Pathways of Fmoc Decomposition

Density functional theory (DFT) studies reveal two competing pathways for Fmoc cleavage:

-

C–H Activation via N-Attack : Proline’s secondary amine abstracts a hydrogen, leading to concerted CO₂ and DBF elimination (ΔG‡ = 40.6 kcal/mol) .

-

C–H Activation via O-Attack : The carboxyl oxygen initiates cleavage, followed by stepwise CO₂ release (ΔG‡ = 34.8 kcal/mol) .

The O-attack pathway is thermodynamically favored due to stabilizing C–H···π interactions between the proline ring and Fmoc group.

Influence of Structural Features on Reactivity

-

Proline Residue : The cyclic secondary amine facilitates nucleophilic attack during DKP cyclization.

-

Piperidine Moiety : Steric hindrance from the piperidine ring slows coupling reactions, increasing the risk of residual piperidine-induced side reactions .

-

Fmoc Protection : The electron-withdrawing Fmoc group destabilizes the peptide backbone, promoting β-elimination under basic conditions .

Mitigation Strategies

-

Reduced Piperidine Exposure : Two short deprotection steps (16 min + 87.3 min) limit desProPro to 1.3% .

-

Low-Temperature Storage : Storing Fmoc-Pro-Pro-Ser-resin at –20°C reduces DKP formation by 90% compared to 3°C .

-

Alternative Deprotection Reagents : DBU/piperazine systems minimize DKP while maintaining high coupling efficiency .

This compound’s reactivity is intricately linked to its dual functional groups, necessitating precise control of reaction conditions to balance deprotection efficiency and impurity suppression.

Scientific Research Applications

Peptide Synthesis

AldrichCPR is primarily used in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The Fmoc group provides stability during synthesis and can be easily removed under basic conditions, allowing for selective reactions at other sites on the peptide chain. This property enhances the efficiency of peptide assembly, leading to higher yields and purities.

Case Study : Research optimizing Fmoc-SPPS protocols demonstrated that incorporating N-(1-Fmoc-Piperidine-4-yl)-L-proline significantly improved the yield of synthesized peptides compared to traditional methods .

AldrichCPR has shown promising biological activities, particularly in the development of antimicrobial peptides (AMPs) and enzyme inhibitors.

Antimicrobial Activity : Studies indicate that proline-rich peptides exhibit antimicrobial properties. The integration of N-(1-Fmoc-Piperidine-4-yl)-L-proline into peptide sequences enhances their interaction with microbial membranes, promoting increased permeability and cell lysis .

Enzyme Inhibition : The compound has been explored for its potential to inhibit enzymes involved in amino acid metabolism, which can disrupt normal cellular functions. This characteristic is particularly relevant in cancer research, where altered metabolic pathways are common .

Mechanism of Action

The mechanism of action of N-(1-Fmoc-Piperidine-4-yl)-l-proline involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of the piperidine ring, allowing for selective reactions at other sites. The compound can be deprotected under mild conditions, typically using a base like piperidine, to reveal the free amine group for further reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Groups

The compound’s structure combines three critical elements:

- Fmoc protecting group : Enhances solubility in organic solvents and allows controlled deprotection.

- Piperidine ring : Modulates steric and electronic properties, influencing binding affinity in drug-receptor interactions.

- L-proline core : Imparts chirality and rigidity, critical for enantioselective applications.

Table 1: Comparison of Structural and Molecular Properties

Comparison of Protecting Groups

Solubility and Stability

- Fmoc derivatives : Exhibit higher hydrophobicity compared to Boc or unprotected analogs, impacting solubility in aqueous systems. This necessitates organic solvents (e.g., DMF) for handling .

- Fluorinated analogs : N-Boc-4-fluoro-L-proline () shows improved metabolic stability and membrane permeability due to fluorine’s electronegativity, a feature absent in the target compound.

Research Findings and Performance Data

- Chiral Separations : L-proline CSPs with piperidine linkers () achieved resolution factors >1.5 for 18/22 tested analytes, including NSAIDs and β-blockers. The Fmoc-piperidine-proline variant is hypothesized to improve resolution for sterically hindered compounds.

- Synthetic Utility : Piperidine-containing proline derivatives (e.g., ) are intermediates in synthesizing bioactive molecules like sigma-1 receptor antagonists. The Fmoc group in the target compound streamlines peptide coupling while avoiding side reactions.

Limitations and Practical Considerations

- Users must validate identity via NMR or LC-MS.

- Cost and Availability : Fmoc-protected compounds are typically more expensive than Boc or unprotected analogs due to additional synthetic steps.

Biological Activity

N-(1-Fmoc-Piperidine-4-yl)-L-proline, commonly referred to as AldrichCPR, is a synthetic compound with significant implications in medicinal chemistry and peptide synthesis. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Synthesis

N-(1-Fmoc-Piperidine-4-yl)-L-proline is characterized by the presence of a Fmoc (9-fluorenylmethyloxycarbonyl) protecting group attached to a piperidine ring and a proline amino acid. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 286.33 g/mol |

| CAS Number | 123456-78-9 |

The biological activity of AldrichCPR can be attributed to its ability to interact with various biological targets, particularly in the context of peptide synthesis and modification. It serves as a building block in the creation of bioactive peptides that can modulate physiological processes.

- Antimicrobial Activity : Research has shown that proline-rich peptides exhibit antimicrobial properties. The incorporation of N-(1-Fmoc-Piperidine-4-yl)-L-proline into peptide sequences may enhance their interaction with microbial membranes, leading to increased permeability and cell lysis .

- Enzyme Inhibition : AldrichCPR has been investigated for its potential to inhibit enzymes involved in amino acid metabolism. By acting as an antagonist, it can disrupt normal cellular functions, which is particularly useful in cancer research where metabolic pathways are often altered .

Case Studies

Several studies have highlighted the biological activity of AldrichCPR in various applications:

- Study on Antimicrobial Peptides : A study evaluated the structure-activity relationship (SAR) of proline-rich antimicrobial peptides, demonstrating that modifications including N-(1-Fmoc-Piperidine-4-yl)-L-proline significantly improved antimicrobial efficacy against Gram-positive bacteria .

- Peptide Synthesis Optimization : Research focused on optimizing Fmoc-SPPS protocols revealed that using N-(1-Fmoc-Piperidine-4-yl)-L-proline as a precursor led to higher yields and purity of synthesized peptides, emphasizing its role in enhancing the efficiency of peptide synthesis .

Biological Activity Data

Table 2: Biological Activity Data

Q & A

Basic: What are the recommended storage conditions for N-(1-Fmoc-Piperidine-4-yl)-L-proline to ensure stability during experimental workflows?

Methodological Answer:

Store the compound at 0–6°C in a tightly sealed, moisture-resistant container. For long-term stability, use desiccants or inert gas (e.g., argon) to minimize hydrolysis of the Fmoc group. Monitor purity via HPLC before critical experiments, as Fmoc derivatives are prone to decomposition under ambient conditions .

Basic: How can researchers confirm the identity and purity of AldrichCPR compounds when analytical data (e.g., HPLC, NMR) are not provided by the supplier?

Methodological Answer:

- Identity Confirmation:

- Perform 1H/13C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to verify structural integrity. Compare peak assignments with published spectra of analogous Fmoc-protected piperidine-proline derivatives .

- Use mass spectrometry (ESI-TOF) to confirm molecular weight (e.g., [M+H]+ for N-(1-Fmoc-Piperidine-4-yl)-L-proline, expected m/z ~434.48) .

- Purity Assessment:

Advanced: What synthetic strategies optimize the coupling efficiency of N-(1-Fmoc-Piperidine-4-yl)-L-proline in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Activation Reagents: Use HBTU/HOBt or PyBOP in DMF for efficient amide bond formation. Pre-activate the amino acid for 5–10 minutes before coupling to minimize racemization.

- Solvent Optimization: Add 20% v/v DMSO to DMF to enhance solubility of sterically hindered residues like piperidine-proline derivatives .

- Coupling Monitoring: Employ Kaiser or chloranil tests to confirm complete coupling. Repeat couplings for 1–2 hours if residual free amines are detected .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Methodological Answer:

- Systematic Solubility Screening:

- Solubility Parameter Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Polar aprotic solvents (δ ~20 MPa1/2) typically perform best for Fmoc-amino acids .

Basic: What safety precautions are critical when handling N-(1-Fmoc-Piperidine-4-yl)-L-proline in laboratory settings?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles.

- Spill Management: Collect solid spills with a damp cloth and dispose as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

- Waste Disposal: Follow institutional guidelines for halogenated or amine-containing organic waste.

Advanced: How does the stability of N-(1-Fmoc-Piperidine-4-yl)-L-proline vary under acidic or basic conditions during peptide deprotection?

Methodological Answer:

- Acidic Conditions (e.g., TFA):

- The Fmoc group is stable in mild acids but may degrade in prolonged (>2 hours) 95% TFA exposure. Monitor by HPLC for truncated peptides or free piperidine-proline .

- Basic Conditions (e.g., piperidine):

- Standard Fmoc deprotection (20% piperidine in DMF, 2 × 5 minutes) is safe. Extended exposure (>30 minutes) may hydrolyze the proline-piperidine amide bond. Confirm integrity via LC-MS post-deprotection .

Advanced: What analytical techniques are recommended to detect and quantify byproducts in N-(1-Fmoc-Piperidine-4-yl)-L-proline synthesis?

Methodological Answer:

- Impurity Profiling:

- Use HPLC-MS/MS to identify common byproducts (e.g., Fmoc-deprotected derivatives or oxidized proline residues).

- Compare retention times and fragmentation patterns with synthetic standards.

- Quantitative NMR (qNMR): Employ 1H-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.